
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene
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Overview
Description
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene is an organic compound with the molecular formula C15H23ClO It is a derivative of benzene, where the hydrogen atoms are substituted with tert-butyl groups, a chlorine atom, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Alkylation: Aniline undergoes Friedel-Crafts alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the tert-butyl groups.
Chlorination: The resulting compound is chlorinated using chlorine gas in the presence of a catalyst.
Methoxylation: Finally, the compound is treated with methanol and a strong acid to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar steps as described above but optimized for efficiency and yield. Continuous flow reactors and advanced catalytic systems are often employed to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-donating methoxy group, the compound is highly reactive towards electrophilic substitution reactions.
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like sulfuric acid, nitric acid, and halogens are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Nucleophilic Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are used under basic conditions.
Major Products
Electrophilic Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include reduced hydrocarbons.
Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.
Scientific Research Applications
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-5-chloro-2-methoxybenzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The methoxy group activates the benzene ring towards electrophilic attack, facilitating the formation of new bonds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its electronic structure and reactivity.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new functional groups.
Comparison with Similar Compounds
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene can be compared with other similar compounds such as:
1,3-Di-tert-butyl-2-methoxybenzene: Lacks the chlorine atom, leading to different reactivity and applications.
1,3-Di-tert-butyl-5-chloro-2-hydroxybenzene: Has a hydroxyl group instead of a methoxy group, affecting its chemical properties.
1,3-Di-tert-butyl-4-methoxybenzene: The position of the methoxy group is different, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Biological Activity
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene is an organic compound notable for its unique structure, which includes two tert-butyl groups, a chlorine atom, and a methoxy group attached to a benzene ring. This configuration contributes to its potential biological activities, particularly in anti-inflammatory and antioxidant properties.
- Molecular Formula : C15H20ClO
- Molecular Weight : Approximately 254.80 g/mol
The presence of bulky tert-butyl groups may influence the compound's interaction with biological targets such as enzymes and receptors, potentially leading to therapeutic applications.
Anti-inflammatory and Antioxidant Properties
Research indicates that this compound exhibits significant anti-inflammatory and antioxidant activities. The bulky tert-butyl groups may enhance its ability to interact with biological molecules, influencing its binding affinities and specificities. The methoxy group is thought to facilitate hydrogen bonding, further enhancing interactions with various biomolecules.
Case Studies
- Study on Structural Analogues :
- Mechanism of Action :
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of compounds related to this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,3-Di-tert-butyl-2-methoxybenzene | Two tert-butyl groups, one methoxy group | Lacks chlorine; used as a precursor in organic synthesis. |
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene | Two tert-butyl groups, one bromine atom | Bromine introduces different reactivity compared to chlorine. |
4-Chloro-1,3-di-tert-butylbenzene | Two tert-butyl groups, one chlorine atom | Chlorine at a different position alters reactivity patterns. |
This comparison highlights how the unique combination of functional groups in this compound distinguishes it from similar compounds.
Future Research Directions
Further research is warranted to elucidate the complete mechanism of action of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal model studies to assess the compound's therapeutic potential.
- Molecular Docking Simulations : To predict interactions with specific biological targets.
- Long-term Toxicity Assessments : Evaluating safety profiles for potential therapeutic applications.
Q & A
Q. Basic: How can researchers optimize the synthesis of 1,3-Di-tert-butyl-5-chloro-2-methoxybenzene?
Methodological Answer:
Synthesis of this compound requires careful selection of protecting groups and reaction conditions. Key steps include:
- tert-Butylation : Use tert-butyl chloride or analogous agents under Friedel-Crafts alkylation conditions to introduce tert-butyl groups at positions 1 and 3.
- Chlorination and Methoxylation : Electrophilic chlorination (e.g., Cl₂/FeCl₃) at position 5, followed by methoxylation via nucleophilic substitution (e.g., NaOMe in DMF).
- Purification : Employ solid-phase extraction (SPE) with polystyrene divinylbenzene columns (e.g., Isolute® 101) for efficient isolation .
Table 1: Key Reagents for Synthesis
Step | Reagent/Condition | Purpose |
---|---|---|
tert-Butylation | tert-Butyl chloride, AlCl₃ | Introduce tert-butyl groups |
Chlorination | Cl₂, FeCl₃ (catalyst) | Electrophilic substitution at C5 |
Methoxylation | NaOMe, DMF | O-Methylation at C2 |
Q. Basic: What analytical methods are recommended for characterizing this compound?
Methodological Answer:
Combine chromatographic and spectroscopic techniques:
- GC-MS : Derivatize using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) to enhance volatility. Detection limits can be improved with isotope-labeled internal standards (e.g., deuterated analogs) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) for quantification.
- NMR : Analyze substituent positions via ¹H/¹³C NMR, focusing on tert-butyl (δ ~1.3 ppm) and methoxy (δ ~3.8 ppm) signals.
Table 2: Analytical Parameters
Technique | Derivatization Agent | Column/Probe | Key Peaks/Signals |
---|---|---|---|
GC-MS | MtBSTFA | DB-5MS (30 m × 0.25 mm) | m/z = 284 (M⁺-tert-butyl) |
HPLC | None | C18 (5 µm, 250 mm) | Retention time = 12.3 min |
Q. Basic: How stable is this compound under varying experimental conditions?
Methodological Answer:
Stability depends on substituent effects:
- Thermal Stability : tert-Butyl groups enhance steric protection, reducing decomposition up to 150°C.
- Photostability : Chlorine and methoxy groups may increase susceptibility to UV degradation. Store in amber vials under inert gas (N₂/Ar) .
- Hydrolytic Stability : Methoxy groups are resistant to hydrolysis, but acidic conditions (pH < 2) may cleave tert-butyl ethers.
Q. Advanced: How can computational tools predict reactivity or synthetic pathways?
Methodological Answer:
Use AI-driven platforms (e.g., Reaxys, Pistachio) for retrosynthetic analysis:
- Template Relevance Models : Predict feasible routes by comparing with halogenated benzene derivatives (e.g., bromo/chloro analogs) .
- Density Functional Theory (DFT) : Calculate activation energies for substitution reactions (e.g., Cl vs. OMe directing effects) .
Table 3: Computational Parameters
Software/Tool | Application | Output Metrics |
---|---|---|
Reaxys | Route prediction | Reaction yield, feasibility |
MOE (Molecular Operating Environment) | Transition state modeling | ΔG‡ (activation energy) |
Q. Advanced: What strategies resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies often arise from impurity interference or assay variability. Mitigation strategies include:
- Isotope Dilution : Use deuterated internal standards (e.g., D₃/D₄ labels) to improve LC-MS/MS accuracy .
- Dose-Response Curves : Validate bioactivity (e.g., enzyme inhibition) across multiple concentrations (0.1–100 µM) .
- Structural Analog Comparison : Cross-reference with chloro/methoxy-substituted benzene derivatives (e.g., 5-chloro-1,3-dimethoxybenzene) to identify structure-activity trends .
Q. Advanced: How does the chlorine substituent influence reaction mechanisms?
Methodological Answer:
The C5 chlorine atom directs electrophilic attacks and stabilizes intermediates:
- Electrophilic Substitution : Chlorine deactivates the ring but directs incoming electrophiles to para positions.
- Nucleophilic Aromatic Substitution : Requires electron-withdrawing groups (e.g., NO₂) adjacent to Cl for activation.
- Mechanistic Probes : Use ³⁶Cl isotopic labeling to track displacement pathways in SNAr reactions .
Q. Advanced: How to address regioselectivity challenges in further functionalization?
Methodological Answer:
Leverage steric and electronic effects:
- Steric Shielding : tert-Butyl groups at C1/C3 block electrophiles, favoring functionalization at C2/C4.
- Directing Groups : Methoxy at C2 acts as an ortho/para director. Use Lewis acids (e.g., BF₃·Et₂O) to modulate selectivity .
Table 4: Regioselectivity in Halogenation
Position | Reactivity (Relative Rate) | Governing Factor |
---|---|---|
C4 | High | Para to methoxy (C2) |
C6 | Low | Steric hindrance (C1/C3) |
Q. Advanced: How to validate purity when conflicting spectral data arise?
Methodological Answer:
Combine orthogonal techniques:
- 2D NMR (HSQC/HMBC) : Confirm connectivity between tert-butyl (¹H: δ 1.3; ¹³C: δ 29.5) and aromatic protons.
- High-Resolution MS : Match exact mass (<2 ppm error) with theoretical values (C₁₅H₂₃ClO₂: [M+H]⁺ = 283.1464).
- Elemental Analysis : Validate %C/%H/%Cl against calculated values (e.g., C: 63.70%; H: 8.20%; Cl: 12.53%) .
Properties
CAS No. |
14804-28-5 |
---|---|
Molecular Formula |
C15H23ClO |
Molecular Weight |
254.79 g/mol |
IUPAC Name |
1,3-ditert-butyl-5-chloro-2-methoxybenzene |
InChI |
InChI=1S/C15H23ClO/c1-14(2,3)11-8-10(16)9-12(13(11)17-7)15(4,5)6/h8-9H,1-7H3 |
InChI Key |
PPOGRMLRWWWRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)Cl |
Origin of Product |
United States |
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